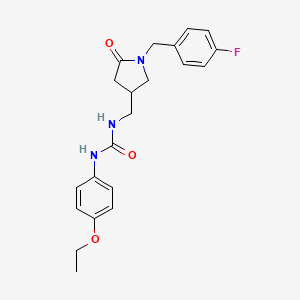
Chloromethyl cyclobutanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chloromethyl compounds, such as Chloromethyl cyclobutanecarboxylate, often involves chloromethylation reactions . The oldest method for the synthesis of this class of compounds involves the chloromethylation of aromatic hydrocarbons with hydrochloric acid and either trioxane or paraformaldehyde in the absence of any catalyst .Molecular Structure Analysis
Chloromethyl cyclobutanecarboxylate contains total 18 bond(s); 9 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 four-membered ring(s), and 1 ester(s) (aliphatic) . Its molecular weight is 148.59 .Chemical Reactions Analysis
The chloromethylation of aromatic compounds has been well documented in the literature . The reaction is carried out under acidic conditions and with a ZnCl2 catalyst .Physical And Chemical Properties Analysis
Chloromethyl cyclobutanecarboxylate is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclobutane Analogues
Rammeloo, Stevens, and De Kimpe (2002) developed a novel synthetic approach towards 3-(chloromethyl)cyclobutanone, facilitating the synthesis of 2,4-methanoproline analogues. This method employs a reversible addition of hydrogen cyanide to imines, demonstrating the utility of chloromethyl cyclobutanecarboxylate derivatives in constructing complex bicyclic structures with potential applications in medicinal chemistry and drug design (Rammeloo, Stevens, & De Kimpe, 2002).
Role in Synthesizing Key Intermediates
Jung and Deng (2012) explored the oxidative cleavage of cycloalkene-1-carboxylates to synthesize 1-monoesters of 2-ketoalkanedioic acids, such as octyl α-ketoglutarate. This process highlights the role of chloromethyl cyclobutanecarboxylate derivatives in producing cell-permeable prodrugs of key intermediates in metabolic cycles, underscoring their potential in therapeutic applications (Jung & Deng, 2012).
Contributions to Drug Candidates
Van der Kolk, Janssen, Rutjes, and Blanco-Ania (2022) highlighted the significance of cyclobutanes, including chloromethyl cyclobutanecarboxylate derivatives, in small-molecule drug candidates. Their unique structural characteristics—such as puckered configuration and relative chemical inertness—offer distinct advantages, including improved metabolic stability and enhanced pharmacological properties, pivotal in the development of novel therapeutics (Van der Kolk et al., 2022).
Advancements in Cyclobutane-containing Compounds
Dembitsky (2007) reviewed the synthesis and biological activities of natural and synthetic cyclobutane-containing compounds, elucidating over 210 compounds with antimicrobial, anticancer, and other activities. This research underscores the broad potential of chloromethyl cyclobutanecarboxylate and related structures in discovering bioactive molecules for various therapeutic applications (Dembitsky, 2007).
Metal-free Dihydroxylation of Alkenes
Jones and Tomkinson (2012) demonstrated the use of cyclobutane malonoyl peroxide for the dihydroxylation of alkenes, showcasing an effective metal-free method to produce diols. This study reveals the versatility of cyclobutane derivatives in organic synthesis, offering eco-friendly alternatives to traditional metal-catalyzed reactions (Jones & Tomkinson, 2012).
Wirkmechanismus
Target of Action
Chloromethyl cyclobutanecarboxylate is a chemical compound that primarily targets aromatic hydrocarbons . These aromatic hydrocarbons are organic compounds that consist of circular carbon atom arrangements with alternating single and double bonds . The role of these aromatic hydrocarbons is crucial in various chemical reactions, particularly in the formation of other complex organic compounds .
Mode of Action
The interaction of Chloromethyl cyclobutanecarboxylate with its targets involves a process known as chloromethylation . In this process, Chloromethyl cyclobutanecarboxylate reacts with aromatic hydrocarbons, leading to the formation of chloromethyl derivatives . This reaction is facilitated by a catalyst, such as zinc iodide , and occurs under specific conditions .
Biochemical Pathways
The biochemical pathways affected by Chloromethyl cyclobutanecarboxylate are primarily related to the synthesis of quaternary carbon-containing cyclobutanes . These cyclobutanes are important structural motifs frequently found in various bioactive natural products . The downstream effects of these pathways include the production of various cyclic and acyclic chiral molecules .
Pharmacokinetics
Like other similar compounds, its bioavailability would be influenced by factors such as its absorption rate in the body, distribution to target sites, metabolic changes, and the rate and route of its excretion .
Result of Action
The molecular and cellular effects of Chloromethyl cyclobutanecarboxylate’s action primarily involve the formation of chloromethyl derivatives . These derivatives are formed when Chloromethyl cyclobutanecarboxylate reacts with aromatic hydrocarbons in a process known as chloromethylation . These derivatives can serve as key intermediates in the synthesis of various fine or special chemicals, polymers, and pharmaceuticals .
Action Environment
The action, efficacy, and stability of Chloromethyl cyclobutanecarboxylate can be influenced by various environmental factors. For instance, the chloromethylation reaction it facilitates is performed successfully in an oil/water biphasic system at high reactant loadings . Furthermore, the type of surfactant used in the reaction can also affect the outcome . Therefore, careful control of the reaction environment is crucial for optimizing the use of Chloromethyl cyclobutanecarboxylate.
Safety and Hazards
Eigenschaften
IUPAC Name |
chloromethyl cyclobutanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-4-9-6(8)5-2-1-3-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSJJKIXNSMVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

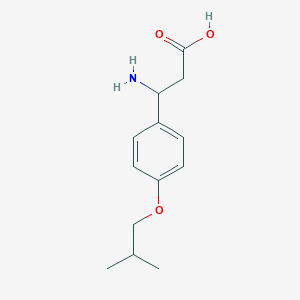
![prop-2-enyl 5-(2-methoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2600488.png)
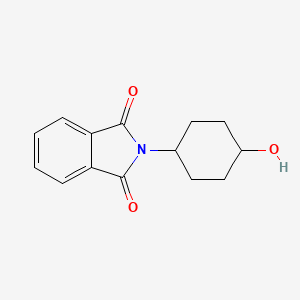
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2600490.png)
![N-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide](/img/structure/B2600491.png)

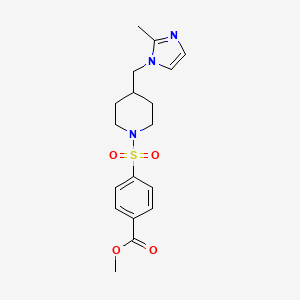

![Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate](/img/structure/B2600498.png)
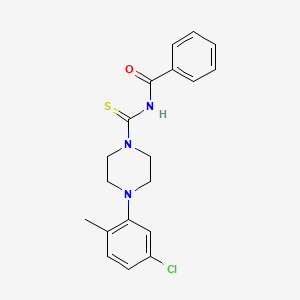
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600501.png)
![2-fluoro-N-[3-[(2-fluorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2600502.png)

